5-Tosyloxymethyl-1,3-oxazolidine-2-one
Description
5-Tosyloxymethyl-1,3-oxazolidine-2-one is a heterocyclic compound featuring a 1,3-oxazolidine-2-one core substituted at the 5-position with a tosyloxymethyl group (-CH₂OTs).
Properties
Molecular Formula |
C11H13NO5S |
|---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
(2-oxo-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H13NO5S/c1-8-2-4-10(5-3-8)18(14,15)16-7-9-6-12-11(13)17-9/h2-5,9H,6-7H2,1H3,(H,12,13) |
InChI Key |
OCDQYYSOGFFJPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CNC(=O)O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The 1,3-oxazolidine-2-one scaffold is versatile, with substituents dictating reactivity and applications. Below is a comparative analysis of key analogs:
Key Observations:
- Reactivity : The tosyloxymethyl group enhances leaving-group capacity compared to chloromethyl () and morpholinylmethyl (), favoring nucleophilic substitutions.
- Pharmacology: Tolperisone and related analogs () demonstrate that substituents like piperidinoethyl or pyrrolidinoethyl at C3/C5 modulate neuroaxial muscle relaxation. The tosyloxymethyl group’s sulfonate ester may alter metabolic stability or bioavailability.
- Structural Stability : Crystallographic data for (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one () suggest steric and electronic effects from substituents influence ring conformation and intermolecular interactions.
Physicochemical Properties
- Solubility and Stability: Bulky substituents (e.g., tosyl, morpholinylmethyl) reduce aqueous solubility but enhance lipophilicity, impacting membrane permeability. 3-Methyl-2-oxazolidinone (), with minimal substitution, has a boiling point of 266.19°C and density of 1.158 g/cm³, whereas tosyl derivatives likely exhibit higher molecular weights and melting points.
- Synthetic Utility: Tosyloxymethyl and chloromethyl groups enable diverse functionalization (e.g., alkylation, cross-coupling), contrasting with morpholinylmethyl’s role in veterinary diagnostics .
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